3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
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Overview
Description
3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of action
Compounds containing the triazole moiety are known to bind with high affinity to multiple receptors, which can result in a variety of biological activities .
Mode of action
The interaction of triazole compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and function of the target .
Biochemical pathways
Triazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some triazole compounds have been found to inhibit the activity of certain enzymes, leading to changes in the metabolic pathways that these enzymes are involved in .
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Some triazole compounds have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction between 4-methoxyphenylhydrazine and an appropriate carboxylic acid derivative under acidic or basic conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as transition metal catalysts, can enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a triazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.
Uniqueness
3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring can enhance the compound’s stability and binding affinity to specific targets, making it a valuable molecule in various applications .
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-7-5-10(6-8-13)14-17-15(19-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKYTRZCCSPLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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